molecular formula C16H18N2O4S2 B2460089 2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886928-08-1

2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2460089
CAS No.: 886928-08-1
M. Wt: 366.45
InChI Key: FJNCYRKEPRRANG-UHFFFAOYSA-N
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Description

2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a benzamido moiety, which is further connected to a dimethyl-substituted thiophene ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-aminobenzoic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 3-(ethylsulfonyl)benzamide.

    Thiophene Ring Formation: The next step involves the cyclization of the benzamido intermediate with 2,3-dimethylthiophene-3-carboxylic acid under acidic conditions to form the desired thiophene ring structure.

    Final Coupling Reaction: The final step includes the coupling of the thiophene derivative with the benzamido intermediate under suitable reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Halogenated, nitrated, or alkylated benzamido derivatives

Scientific Research Applications

2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel thiophene-based materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzamido moiety may facilitate binding to specific receptors or enzymes, leading to modulation of biological pathways. The thiophene ring structure contributes to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
  • 2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylfuran-3-carboxamide
  • 2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylpyrrole-3-carboxamide

Uniqueness

2-(3-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and ring structures. The presence of both the ethylsulfonyl and benzamido moieties, along with the dimethyl-substituted thiophene ring, imparts distinct chemical and physical properties. These properties make it particularly suitable for applications in organic synthesis, biological research, and material science.

Properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-7-5-6-11(8-12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNCYRKEPRRANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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